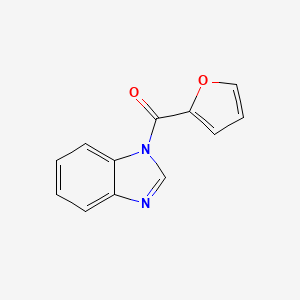

Benzimidazole, 1-(2-furoyl)-

Description

The Significance of Furoyl Moieties in the Design of Heterocyclic Compounds for Academic Investigation

The furoyl moiety, derived from furoic acid, is a five-membered aromatic heterocycle containing an oxygen atom. wikipedia.org In the design of bioactive heterocyclic compounds, the incorporation of a furoyl group can significantly influence the molecule's physicochemical and biological properties. evitachem.com Furan (B31954) and its derivatives are found in a variety of natural and synthetic compounds that exhibit biological activity. researchgate.netshareok.org

Historical Development and Evolution of Research on N1-Substituted Benzimidazoles

The first synthesis of a benzimidazole (B57391) derivative was reported in 1872. ijarsct.co.inchemijournal.com However, significant interest in this class of compounds emerged in the 1950s with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a key component of vitamin B12. chemijournal.comwikipedia.org This discovery spurred extensive research into the synthesis and biological activities of benzimidazole derivatives.

Early research primarily focused on substitutions at the 2-position of the benzimidazole ring. scispace.com Over time, the focus expanded to include modifications at the N1-position, leading to the development of N1-substituted benzimidazoles. These substitutions were found to have a profound impact on the biological activity of the compounds. nih.gov For instance, research has shown that the nature of the substituent at the N1 position can significantly influence the anti-HIV activity of benzimidazolone derivatives. nih.govnih.gov The development of various synthetic methodologies has enabled the creation of a wide range of N1-substituted benzimidazoles, which have been investigated for their potential as anticancer, antiviral, and neuroprotective agents, among other applications. researchgate.netnih.govnih.gov

Research Rationale and Current Gaps in the Academic Understanding of Benzimidazole, 1-(2-furoyl)-

The rationale for investigating "Benzimidazole, 1-(2-furoyl)-" stems from the established biological significance of both the benzimidazole scaffold and the furoyl moiety. The combination of these two structural motifs in a single molecule presents an opportunity to explore novel chemical space and potentially discover compounds with unique biological activities. evitachem.comontosight.ai

Despite the extensive research on benzimidazole derivatives, there are still gaps in the understanding of specific compounds like "Benzimidazole, 1-(2-furoyl)-". Much of the existing literature focuses on broader classes of benzimidazole derivatives, with less specific information available for this particular compound. eurekaselect.comijpcbs.com While some studies have explored the synthesis and potential applications of similar structures, a comprehensive investigation into the specific chemical and biological properties of "Benzimidazole, 1-(2-furoyl)-" is lacking. psu.eduderpharmachemica.com Further research is needed to fully elucidate its synthesis, characterization, and a detailed profile of its biological activities.

Scope and Objectives of Academic Investigations Pertaining to Benzimidazole, 1-(2-furoyl)-

Academic investigations into "Benzimidazole, 1-(2-furoyl)-" aim to address the existing knowledge gaps and provide a comprehensive understanding of this compound. The primary objectives of such research typically include:

Synthesis and Characterization: Developing efficient and practical synthetic routes for "Benzimidazole, 1-(2-furoyl)-" and its derivatives. ijpcbs.com This includes the purification and structural elucidation of the synthesized compounds using various spectroscopic techniques.

Chemical Properties: Investigating the chemical reactivity and stability of the compound under different conditions.

Biological Evaluation: Screening the compound for a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. nih.govsmolecule.com This often involves in vitro and in vivo assays to determine the compound's potency and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to understand how structural modifications affect biological activity. nih.gov This information is crucial for the rational design of more potent and selective analogs.

The ultimate goal of these investigations is to contribute to the broader understanding of benzimidazole chemistry and to identify new lead compounds for the development of future therapeutic agents. nih.govbenthamdirect.com

Detailed Research Findings

Compound Names Mentioned in the Article

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzimidazol-1-yl(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-12(11-6-3-7-16-11)14-8-13-9-4-1-2-5-10(9)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTOOJYQEIEQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzimidazole, 1 2 Furoyl and Its Analogues

Conventional and Optimized Synthetic Routes to the Benzimidazole (B57391) Core

The benzimidazole scaffold is a privileged heterocyclic structure, and its synthesis has been extensively studied. researchgate.netnih.gov The most common strategies involve the formation of the imidazole (B134444) ring by cyclizing ortho-disubstituted benzene (B151609) precursors.

The construction of the benzimidazole ring is most frequently achieved through the condensation of o-phenylenediamines with a one-carbon (C1) synthon. nih.govorganic-chemistry.org This classical approach remains one of the most efficient and straightforward methods. nih.govvinhuni.edu.vn

Common C1 synthons include:

Aldehydes: The reaction of o-phenylenediamines with various aldehydes is a widely used method. nih.govvinhuni.edu.vn This condensation is often followed by an oxidative cyclization step. Numerous catalysts, including nanomaterials, acids, and metals, have been developed to improve reaction efficiency and yield. nih.govsemanticscholar.org For instance, catalysts like ZnO nanoparticles and p-toluenesulfonic acid have been employed under solvent-free conditions to produce 1,2-disubstituted benzimidazoles. nih.gov

Carboxylic Acids and Derivatives: Condensation with carboxylic acids or their derivatives (such as esters or acyl chlorides) typically requires harsh conditions, like high temperatures and the presence of strong acids (e.g., polyphosphoric acid). nih.govresearchgate.net The catalytic action of acids involves protonating the carboxyl group, which activates it for nucleophilic attack by the diamine. nih.gov

Other C1 Sources: More recent and optimized methods utilize alternative C1 sources. D-Glucose has been identified as an efficient and biorenewable C1 synthon for the oxidative cyclization of o-phenylenediamines in water. organic-chemistry.org Formic acid is also used, particularly in one-pot procedures starting from 2-nitroamines, where it facilitates the cyclization step after the nitro group is reduced. evitachem.comorganic-chemistry.org

Another significant route is the reductive cyclization of o-nitroanilines. This method involves reacting an o-nitroaniline with an aldehyde, followed by the reduction of the nitro group, which leads to spontaneous cyclization to form the benzimidazole ring. researchgate.net One-pot procedures employing iron powder and formic acid can efficiently convert aromatic 2-nitroamines into the benzimidazole core, showing compatibility with a wide range of functional groups. evitachem.comorganic-chemistry.org A "one-pot" acylation–cyclization of N-aryl amidoximes has also been reported as a facile method for synthesizing benzimidazoles with various functional groups. nih.govacs.org

Table 1: Comparison of Selected Cyclization Methods for Benzimidazole Core Synthesis

| Starting Materials | C1 Source/Reagent | Conditions | Advantages |

|---|---|---|---|

| o-Phenylenediamine (B120857) | Aldehydes | Catalytic (e.g., ZnO-NPs, p-TSA), often solvent-free | High efficiency, simple work-up, mild conditions. nih.gov |

| o-Phenylenediamine | Carboxylic Acids | Strong acid (e.g., PPA), high temperature | Traditional, well-established method. nih.govresearchgate.net |

| o-Phenylenediamine | D-Glucose | Oxidative cyclization, water | Biorenewable C1 source, environmentally benign. organic-chemistry.org |

| 2-Nitroamines | Formic Acid / Iron | One-pot reduction and cyclization | High yields, broad functional group tolerance. evitachem.comorganic-chemistry.org |

| N-Aryl Amidoximes | Acylating Agent / Base | One-pot acylation-cyclization | Good to excellent yields, avoids harsh reagents. nih.govacs.org |

To achieve selective N1-functionalization, the synthesis of appropriately substituted precursors is crucial. One primary strategy involves using an N-substituted o-phenylenediamine as the starting material. When this precursor undergoes cyclization with a C1 synthon like an aldehyde, it directly yields an N1,C2-disubstituted benzimidazole. nih.gov For example, the reaction of N-phenyl-o-phenylenediamine with various aldehydes under microwave irradiation using Er(OTf)₃ as a catalyst provides a rapid and efficient route to 1,2-disubstituted benzimidazoles. nih.gov

Another approach involves synthesizing a precursor molecule that can be subsequently functionalized. For instance, benzene-1,2-diamine can be condensed with acids like anthranilic acid or phenylacetic acid to yield precursor molecules which are then reacted with electrophiles to generate 1,2-disubstituted benzimidazoles. researchgate.net This multi-step process allows for the controlled introduction of different substituents at the N1 and C2 positions.

The choice of precursor often dictates the final substitution pattern and can be designed to facilitate the desired N1-acylation step. For the synthesis of Benzimidazole, 1-(2-furoyl)-, the most direct precursor would be benzimidazole itself, which is commercially available or can be synthesized via the methods described above.

N1-Furoylation Techniques: Mechanism, Selectivity, and Yield Optimization

The introduction of the 2-furoyl group onto the N1 position of the benzimidazole ring is a key step in synthesizing the target compound. This acylation reaction requires careful control of conditions to ensure high yield and correct regioselectivity.

The most common method for N-acylation is the reaction of the benzimidazole with an acylating agent such as a 2-furoyl halide (e.g., 2-furoyl chloride) or 2-furoic anhydride. The reaction mechanism involves the nucleophilic attack of one of the imidazole nitrogen atoms on the electrophilic carbonyl carbon of the acylating agent.

This reaction is typically performed in the presence of a base. The base deprotonates the N-H of the benzimidazole, forming the more nucleophilic benzimidazolide (B1237168) anion. This anion then readily attacks the 2-furoyl chloride, displacing the chloride leaving group and forming the C-N bond, resulting in the N-acylated product. Common bases used for this purpose include triethylamine, pyridine (B92270), or inorganic bases like potassium carbonate.

Table 2: Catalytic Systems for Benzimidazole N-Substitution

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| CuBr / Pyridine | N-Acylation | Promotes selective formation of N-acylated tertiary amides. rsc.orgconsensus.app |

| CuI / N,O-bidentate ligands | N-Arylation | Effective for Ullmann-type coupling with aryl halides. researchgate.net |

| Ir-based complexes | N-Allylation | Achieves high regio- and enantioselectivity for allylic substitution. nih.gov |

| Pd–PEPPSI complexes | C2-Arylation | Catalyzes direct arylation at the C2 position of N-substituted benzimidazoles. researchgate.net |

A significant challenge in the N-substitution of benzimidazoles is controlling regioselectivity. In an unsubstituted benzimidazole, the N1 and N3 positions are chemically equivalent due to rapid tautomerization. However, upon substitution, they become distinct, leading to the potential formation of two different regioisomers (N1 and N3).

In the case of acylation, the initial product distribution may be a mixture of N1- and N3-acylated isomers. However, it has been noted in analogous systems like indazoles that N-acylation can lead to the more thermodynamically stable N1 regioisomer, sometimes via isomerization of an initially formed N2 product. beilstein-journals.org The final product ratio is influenced by several factors:

Steric Hindrance: Substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, directing the incoming acyl group to the less hindered position.

Electronic Effects: Electron-donating or electron-withdrawing groups on the benzene ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of acylation.

Reaction Conditions: The choice of solvent, base, and temperature can affect the kinetic versus thermodynamic control of the reaction. For example, in N-alkylation of indazoles, solvent polarity has been shown to influence the N1/N2 product ratio. beilstein-journals.org

To achieve selective N1-furoylation, reaction conditions must be optimized. This could involve using a specific base-solvent system that favors the formation of the desired N1-substituted product or employing a directing group strategy. While direct N-allylation often shows high selectivity for the N1 position nih.gov, acylation requires careful control to prevent the formation of isomeric mixtures.

Green Chemistry Approaches and Sustainable Synthetic Strategies for Benzimidazole, 1-(2-furoyl)-

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. chemmethod.comsphinxsai.com In the synthesis of benzimidazole scaffolds, this translates to employing safer solvents, reducing energy consumption, and utilizing recyclable catalysts.

The replacement of volatile and toxic organic solvents is a cornerstone of green synthesis. Methodologies focusing on solvent-free conditions or the use of water as a benign medium have been successfully applied to the synthesis of benzimidazole analogues.

Solvent-free reactions, often conducted by grinding reactants or using solid supports, offer significant environmental benefits by minimizing industrial waste. nih.govresearchgate.net For instance, the condensation of o-phenylenediamines with various aldehydes can be achieved under solvent-free conditions using catalysts like nanocrystalline magnesium oxide or by employing a ball-milling technique with a ZnO-NP catalyst. semanticscholar.org These methods are noted for their high efficiency, short reaction times, and simple product purification. semanticscholar.org One study reported the synthesis of imidazolines and benzimidazoles by grinding a mixture of a 1,2-diamine, an aldehyde, and a catalytic amount of potassium ferrocyanide (K4[Fe(CN)6]) at room temperature, with reactions completing in under two minutes. researchgate.net

Water is an ideal green solvent due to its non-toxicity, availability, and safety. wisdomlib.org A straightforward method for synthesizing benzimidazole derivatives involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines in the presence of K2CO3 in water at 100°C, which notably proceeds without any additional catalyst. mdpi.com Another approach uses sodium dithionite (B78146) in an aqueous environment for the reductive cyclodehydration of o-nitro anilides to form 2-substituted benzimidazoles. wisdomlib.org The use of nano-structured pyrophosphate Na2CaP2O7 has also been reported as a highly active and selective heterogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles in pure water. researchgate.net

Table 1: Examples of Solvent-Free and Water-Mediated Synthesis of Benzimidazole Analogues

| Catalyst/Medium | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| K4[Fe(CN)6] (Solvent-Free) | 1,2-Diamine, Aldehyde | Grinding, Room Temp, <2 min | High | researchgate.net |

| ZnO-NP (Solvent-Free) | o-Phenylenediamine, Aldehyde | Ball-milling | High | semanticscholar.org |

| Water (K2CO3) | N-(2-iodoaryl)benzamidine | 100°C, 30 h | Moderate to High | mdpi.com |

| Water (Sodium Dithionite) | o-Nitro anilides | Aqueous media | Good to Excellent | wisdomlib.org |

The use of alternative energy sources like microwave and ultrasonic irradiation can dramatically accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rjptonline.orgeurekaselect.com

Microwave-assisted synthesis has become a powerful tool for producing benzimidazole derivatives. eurekaselect.com Reactions that typically take hours can be completed in minutes, often with higher purity and yield. mdpi.comarkat-usa.org A notable example is the microwave-assisted, solvent-free synthesis of 1,2-disubstituted benzimidazoles using erbium(III) triflate (Er(OTf)3) as a catalyst. nih.govmdpi.com This method achieves reaction yields of 86% to 99% in just 5–10 minutes. nih.gov The activation by microwave energy significantly reduces reaction times from 60 minutes (conventional heating) to 5 minutes and enhances yields from 61.4% to 99.9%. nih.gov This technique is not only fast and efficient but also aligns with green chemistry principles by eliminating the need for solvents. mdpi.com

Ultrasonic irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. semanticscholar.org This method has been successfully applied to the synthesis of 2-arylbenzimidazole derivatives via the cyclocondensation of O-alkylated benzaldehydes with o-phenylenediamines. nih.gov The use of ultrasound in an aqueous hydrotropic solution has been shown to effectively decrease reaction times and increase product yields under catalyst-free conditions at ambient temperature. semanticscholar.org The synthesis of various benzimidazoles has been achieved in short times and with excellent yields using zinc oxide nanoparticles (ZnO NPs) as a catalyst under ultrasound conditions. semanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Catalyst | Solvent | Time | Yield | Source |

|---|---|---|---|---|---|

| Conventional | Er(OTf)3 | None | 60 min | 61.4% | nih.gov |

| Microwave | Er(OTf)3 | None | 5 min | 99.9% | nih.govmdpi.com |

| Conventional | Alumina | Acetonitrile | Reflux | Moderate | rjptonline.org |

Heterogeneous catalysts offer significant advantages in sustainable synthesis, primarily their ease of separation from the reaction mixture and their potential for recyclability, which reduces cost and waste. researchgate.netrsc.org A variety of solid-supported catalysts have been developed for benzimidazole synthesis.

Engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) has been reported as a sustainable heterogeneous catalyst for the condensation of o-phenylenediamine with various aldehydes at ambient temperature, producing excellent yields in a short time. rsc.org This catalyst was shown to be recyclable for up to six cycles without a noticeable loss in activity. rsc.org Other effective heterogeneous catalysts include:

Metal Nanoparticles: Zinc oxide (ZnO), silver oxide (Ag2O), and manganese dioxide (MnO2) nanoparticles have been employed as efficient catalysts, often under solvent-free or ultrasound conditions, and are noted for their reusability. semanticscholar.orgresearchgate.net

Metal-Organic Frameworks (MOFs): A zirconium-based MOF (UiO-66-NH2) supporting CuO nanoparticles has been used for synthesizing benzimidazole derivatives at room temperature in ethanol. epa.gov These catalysts exhibit high stability and can be recycled multiple times without significant loss of activity. epa.gov

Supported Catalysts: Magnetite dopamine-supported copper nanoparticles (Fe3O4@PDA/CuCl2) have been used for the oxidative cross-coupling of benzylic amines with o-phenylenediamine. researchgate.net

The primary mechanism for many of these catalysts involves the activation of the aldehyde and the subsequent imine intermediate, facilitating the cyclization reaction. semanticscholar.org The stability and reusability of these catalysts make them economically and environmentally attractive for industrial-scale production. researchgate.netrsc.org

Multi-Component Reactions (MCRs) Incorporating Benzimidazole, 1-(2-furoyl)- Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net MCRs are prized for their high bond-forming efficiency, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. researchgate.net

While the development of MCRs specifically for benzimidazole synthesis is still evolving, several effective protocols have been established. researchgate.net A one-pot, three-component coupling reaction has been developed for the synthesis of 1,2-substituted benzimidazoles using a copper catalyst, N-substituted o-phenylenediamines, terminal alkynes, and a sulfonyl azide (B81097) (like TsN3). nih.gov In this reaction, the sulfonyl azide activates the terminal alkyne to generate a ketenimine intermediate, which then undergoes two nucleophilic additions and subsequent cyclization to form the benzimidazole ring. nih.gov Another approach involves a one-pot, three-component reaction of nitrobenzene, benzyl (B1604629) alcohol, and a sulfonyl azide using a cobalt catalyst to synthesize benzimidazoles. researchgate.net

Furthermore, existing benzimidazole scaffolds, such as 2-(cyanomethyl)-benzimidazole, can be utilized in modified MCRs. For example, a modified Gewald multicomponent reaction involving 2-(cyanomethyl)-benzimidazole, an aldehyde with an active methylene (B1212753) group, and sulfur powder can produce 2-aminothiophene-linked benzimidazoles. researchgate.net

Automated Synthesis and High-Throughput Parallel Synthesis Methodologies for Analogue Libraries

The need to rapidly screen large numbers of compounds in drug discovery has driven the development of automated and high-throughput synthesis methodologies. These techniques are well-suited for creating diverse libraries of benzimidazole analogues for biological evaluation.

Liquid-phase combinatorial synthesis, often coupled with microwave irradiation, provides a facile and practical route for the high-throughput generation of benzimidazole libraries. mdpi.com This approach allows for the systematic variation of substituents on the benzimidazole core by reacting a common intermediate with a diverse set of building blocks in a parallel format. The use of microwave heating in this context significantly shortens the reaction times required for each analogue. mdpi.com

Automated synthesis platforms can be programmed to perform the necessary reaction steps—such as dispensing reagents, controlling reaction temperature and time, and initial purification—allowing for the unattended synthesis of hundreds of unique compounds. For benzimidazole synthesis, an automated platform could be employed to react a panel of o-phenylenediamines with a library of aldehydes or carboxylic acids under optimized conditions (e.g., using a specific catalyst and microwave heating) to rapidly generate a large matrix of analogues. This strategy is essential for efficiently exploring the structure-activity relationships (SAR) of the benzimidazole scaffold.

Computational Chemistry and in Silico Modeling of Benzimidazole, 1 2 Furoyl

Quantum Chemical Calculations (DFT, ab initio) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential interactions with biological targets. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into the molecular orbital landscape.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Quantum Chemical Parameters for Benzimidazole (B57391), 1-(2-furoyl)-

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. This is invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins and nucleic acids. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For Benzimidazole, 1-(2-furoyl)-, the EPS map would likely show a negative potential around the oxygen atom of the furoyl carbonyl group and the nitrogen atoms of the imidazole (B134444) ring, making these sites potential hydrogen bond acceptors. The hydrogen atoms on the benzene (B151609) ring would exhibit a positive potential. This mapping helps in understanding non-covalent interactions that are critical for receptor binding.

Molecular Docking Studies for Hypothetical Receptor-Ligand Interactions (In Silico Only)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking simulations of Benzimidazole, 1-(2-furoyl)- against various hypothetical protein targets could reveal its potential binding affinities, typically expressed as a docking score or binding energy (in kcal/mol). The interaction modes would detail the specific amino acid residues involved in binding and the types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Given the structural features of Benzimidazole, 1-(2-furoyl)-, it is plausible that the benzimidazole ring could engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The carbonyl oxygen and imidazole nitrogens are likely candidates for forming hydrogen bonds with polar amino acid residues in a receptor's binding pocket.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | Predicted free energy of binding. A more negative value indicates stronger binding. |

| Interacting Residues | Specific amino acids in the hypothetical receptor's active site that interact with the ligand. |

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. By docking Benzimidazole, 1-(2-furoyl)- against a panel of known drug targets, it is possible to generate hypotheses about its potential biological activities. For instance, benzimidazole derivatives have been investigated as inhibitors of various enzymes, and virtual screening could suggest novel targets for this specific compound.

Molecular Dynamics (MD) Simulations of Benzimidazole, 1-(2-furoyl)- in Biological Environments

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. Simulating Benzimidazole, 1-(2-furoyl)- in a biological environment, such as in a water box or embedded in a lipid bilayer, can offer insights into its stability, solvation, and dynamic behavior.

When a ligand is docked into a protein, MD simulations can be used to assess the stability of the ligand-protein complex. By analyzing the trajectory of the simulation, one can observe how the ligand's position and conformation change over time within the binding site, and whether key interactions are maintained. This provides a more dynamic and realistic picture of the binding event than static docking alone. While no specific MD simulation studies for Benzimidazole, 1-(2-furoyl)- were identified, such simulations would be a critical next step in validating any promising docking results and understanding its behavior at an atomistic level in a dynamic biological context.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of Benzimidazole, 1-(2-furoyl)- Derivatives (Theoretical Models)

Quantitative Structure-Activity Relationship (QSAR) studies are essential computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov For benzimidazole derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. biointerfaceresearch.comcrpsonline.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. biointerfaceresearch.com For a series of benzimidazole derivatives, a wide array of descriptors are calculated to capture their physicochemical, electronic, and structural properties. nih.govcrpsonline.com The selection of relevant descriptors is a critical step to ensure the resulting model is both accurate and interpretable. nih.gov

Table 1: Common Molecular Descriptors Used in Benzimidazole QSAR Studies

| Descriptor Category | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Hydration Energy | Describes a molecule's reactivity and interaction with polar environments. nih.gov |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area, Volume | Relates to the size and shape of the molecule, influencing its fit into a binding site. biointerfaceresearch.comnih.gov |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's lipophilicity, which affects membrane permeability and transport. crpsonline.com |

| Thermodynamic | Gibbs Free Energy, Enthalpy of Formation | Pertains to the stability and energy of the molecule. biointerfaceresearch.com |

Once descriptors are calculated and selected, mathematical models are constructed to correlate these descriptors with the observed biological activity of the benzimidazole derivatives. ijpsr.com Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used statistical methods for this purpose. biointerfaceresearch.comijpsr.com

The development of a robust QSAR model requires rigorous validation to assess its statistical significance and predictive power. researchgate.net Validation is typically performed using two main strategies:

Internal Validation: Techniques like the leave-one-out (LOO) cross-validation are used to test the internal stability and robustness of the model. biointerfaceresearch.comresearchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used during the model's development. juniperpublishers.com

A predictive CoMFA model (q²=0.795, r²=0.931) and a CoMSIA model (q²=0.700, r²=0.937) were developed for 1,2-diaryl-1H-benzimidazole derivatives to describe the combined affinity of functional groups in the inhibitors. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Desired Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | Close to 1 |

| q² (Cross-validated R²) | A measure of the model's internal predictive ability. | > 0.5 for a good model |

| R²_pred (External R²) | Measures the model's predictive power on an external test set. | > 0.6 for a predictive model |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | As low as possible |

In Silico ADMET Prediction and Pharmacokinetic Profiling (Excluding in vivo data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. neliti.comrsc.org For benzimidazole derivatives, various computational tools and models are used to estimate these properties without conducting laboratory experiments. nih.govrsc.org

These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which helps to evaluate a compound's "drug-likeness" and potential for good oral bioavailability. neliti.com Computational software can predict a range of properties, including gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for inhibiting key metabolic enzymes like cytochrome P450s. nih.govjaptronline.com Toxicity predictions can flag potential liabilities, such as mutagenicity or cardiotoxicity, early in the design process. neliti.com

Table 3: Predicted ADMET Properties for Benzimidazole Derivatives (Theoretical)

| ADMET Parameter | Description | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed from the gut. | High absorption is crucial for orally administered drugs. neliti.com |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB to act on the central nervous system. | Essential for CNS-targeting drugs, but undesirable for peripherally acting drugs. nih.gov |

| Plasma Protein Binding (PPB) | Estimates the extent to which a compound will bind to proteins in the blood. | High binding can limit the free concentration of the drug available to act on its target. nih.gov |

| CYP450 Inhibition | Predicts if a compound is likely to inhibit major metabolic enzymes. | Inhibition can lead to drug-drug interactions and altered pharmacokinetics. japtronline.com |

| Ames Test Prediction | A computational model to predict mutagenic potential. | A positive prediction is a significant red flag for toxicity. neliti.com |

| Drug-Likeness | Assesses compliance with filters like Lipinski's Rule of Five (e.g., Mol. Weight < 500, LogP < 5). | Compounds that follow these rules are more likely to be successful oral drugs. neliti.comjaptronline.com |

Investigation of in Vitro Biological Activities and Mechanistic Pathways of Benzimidazole, 1 2 Furoyl

Evaluation of Specific Enzyme Inhibition and Receptor Binding In Vitro

Detailed enzymatic assays and receptor binding studies are crucial for elucidating the pharmacological profile of a compound. However, specific data for Benzimidazole (B57391), 1-(2-furoyl)- in these areas are not presently available in the public domain based on the conducted search.

Kinase Inhibition Studies

Protein kinases are pivotal in cellular signaling, and their inhibition is a key strategy in cancer therapy. nih.govnih.gov Benzimidazole-based scaffolds have been recognized as promising protein kinase inhibitors. nih.gov Despite the general interest in benzimidazole derivatives as kinase inhibitors, specific studies evaluating the inhibitory activity of Benzimidazole, 1-(2-furoyl)- against a panel of kinases could not be located in the available literature.

Protease Modulation Assays

Proteases are involved in numerous physiological and pathological processes, making them important therapeutic targets. While protease-activated receptors (PARs) can be modulated by various compounds, specific assays detailing the effect of Benzimidazole, 1-(2-furoyl)- on protease activity have not been reported in the reviewed literature. nih.govresearchgate.net

Glycosidase Inhibition Studies

Inhibition of glycosidase enzymes, such as α-glucosidase, is a therapeutic approach for managing diabetes mellitus by controlling postprandial hyperglycemia. mdpi.com Numerous studies have explored various benzimidazole derivatives as α-glucosidase inhibitors, with some showing significant potency. mdpi.comfrontiersin.orgnih.gov However, research specifically detailing the α-glucosidase inhibitory potential of Benzimidazole, 1-(2-furoyl)- was not found.

Cholinesterase Inhibition Assays

Inhibiting cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov The benzimidazole core is a known pharmacophore for cholinesterase inhibitors, and various derivatives have been synthesized and evaluated for this activity. nih.govnih.govresearchgate.net Nevertheless, specific IC50 values or kinetic data for the inhibition of AChE and BChE by Benzimidazole, 1-(2-furoyl)- are not available in the reviewed scientific reports.

Cellular Level Biological Responses in Cultured Cell Lines (Non-Clinical)

Investigating the effects of a compound on cultured cell lines provides insight into its potential as a therapeutic agent, particularly in oncology.

Cell Proliferation and Viability Assays (e.g., anti-proliferative effects)

The anti-proliferative activity of various benzimidazole derivatives has been evaluated against a range of cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), often using MTT or BrdU assays. waocp.orgnih.govacgpubs.org These studies have shown that the benzimidazole structure can serve as a scaffold for potent anticancer agents. nih.gov However, specific data from cell proliferation and viability assays for Benzimidazole, 1-(2-furoyl)-, including IC50 values against specific cell lines, are not documented in the available research.

Apoptosis and Necrosis Induction Mechanisms

The induction of programmed cell death, or apoptosis, is a key mechanism through which many benzimidazole derivatives exert their cytotoxic effects against cancer cells. Studies on various benzimidazole compounds consistently demonstrate their ability to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

For instance, treatment of human chondrosarcoma cells with the derivative 1-benzyl-2-phenyl-benzimidazole (BPB) led to the upregulation of pro-apoptotic proteins such as Bax, Bad, and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL. dntb.gov.ua This shift in the balance of Bcl-2 family proteins points to the induction of the intrinsic apoptotic pathway. jksus.org Further evidence for the intrinsic pathway includes the observed dysfunction of mitochondria and the cytosolic release of AIF and Endo G in chondrosarcoma cells. dntb.gov.ua

The extrinsic pathway has also been implicated. The same study on BPB showed an activation of Fas, FADD, and caspase-8, which are characteristic components of the death receptor-dependent apoptotic cascade. dntb.gov.ua Similarly, real-time PCR analysis of HepG2 cells treated with a novel benzimidazole salt revealed elevated expression of pro-apoptotic markers including CASPASE-3 and CASPASE-8. jksus.org Some derivatives have been shown to induce significant early and late-stage apoptosis in lung (A549), breast (MDA-MB-231), and ovarian (SKOV3) cancer cells, often without inducing necrosis. mdpi.com

Cell Cycle Progression Analysis

A significant body of research indicates that benzimidazole derivatives can exert antiproliferative effects by interfering with the normal progression of the cell cycle. These compounds have been shown to induce cell cycle arrest at various phases, preventing cancer cells from dividing and proliferating. nih.gov

For example, certain benzimidazole compounds dose-dependently induce G2/M phase arrest in glioblastoma (U87 and U251) cells. nih.gov Other derivatives have been found to arrest the cell cycle in the G1 and G2 phases in A549 lung cancer cells, while causing G1 phase arrest in MDA-MB-231 breast cancer cells. mdpi.com The derivative CCL299 was found to induce G1-phase cell-cycle arrest in hepatoblastoma (HepG2) and cervical cancer (HEp-2) cell lines. nih.gov Another compound, BMT-1, was shown to arrest the cell cycle progression of activated T cells from the G1 to the S phase. mdpi.com This ability to halt the cell cycle at critical checkpoints is a key component of the anticancer activity associated with the benzimidazole scaffold.

| Benzimidazole Derivative | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Flubendazole, Mebendazole, Fenbendazole | U87, U251 (Glioblastoma) | G2/M phase arrest | nih.gov |

| Benzimidazole-1,3,4-oxadiazole derivative (Compound 10) | A549 (Lung) | G1 and G2 phase arrest | mdpi.com |

| Benzimidazole-1,3,4-oxadiazole derivative (Compound 13) | A549 (Lung), MDA-MB-231 (Breast) | G1 phase arrest | mdpi.com |

| CCL299 | HepG2 (Hepatoblastoma), HEp-2 (Cervical) | G1 phase arrest | nih.gov |

| BMT-1 | Activated T cells | G1 to S phase arrest | mdpi.com |

Modulation of Gene Expression and Protein Levels

The induction of apoptosis and cell cycle arrest by benzimidazole derivatives is underpinned by their ability to modulate the expression of key regulatory genes and proteins. Research has identified several proteins whose levels are significantly altered following treatment with these compounds.

Studies have shown that treatment with certain benzimidazoles can up-regulate the expression of tumor suppressor proteins. For example, the derivative CCL299 was found to increase the expression of p-p53 (Ser15) and its downstream target p21. nih.gov This upregulation is critical, as p53 and p21 are well-known inhibitors of cell cycle progression. The G2/M arrest observed in glioblastoma cells is mediated via the P53/P21/cyclin B1 pathway. nih.gov

Conversely, proteins that promote cell cycle progression are often downregulated. The G1 arrest induced by CCL299 was associated with the down-regulation of p-CDK2 (Thr160) expression. nih.gov Furthermore, investigations into apoptotic pathways revealed that benzimidazole treatment can increase the expression of pro-apoptotic genes like BAX, CASPASE-3, and CASPASE-8, while also affecting the anti-apoptotic gene BCL-2. jksus.org An increase in the BAX/BCL-2 ratio is a common indicator of apoptosis induction. jksus.org Some derivatives also regulate the expression of key epithelial-mesenchymal transition (EMT) markers and can trigger pyroptosis through the NF-κB/NLRP3/GSDMD pathway. nih.gov

| Gene/Protein | Modulation | Associated Pathway/Effect | Reference |

|---|---|---|---|

| p-p53 (Ser15) | Up-regulation | Cell Cycle Arrest | nih.gov |

| p21 | Up-regulation | Cell Cycle Arrest | nih.govnih.gov |

| p-CDK2 (Thr160) | Down-regulation | G1 Phase Arrest | nih.gov |

| Cyclin B1 | Modulation via P53/P21 | G2/M Phase Arrest | nih.gov |

| BAX | Up-regulation | Intrinsic Apoptosis | jksus.org |

| BCL-2 | Modulation | Intrinsic Apoptosis | jksus.org |

| CASPASE-3 | Up-regulation | Apoptosis Execution | jksus.org |

| CASPASE-8 | Up-regulation | Extrinsic Apoptosis | jksus.org |

| NLRP3, GSDMD | Modulation via NF-κB | Pyroptosis | nih.gov |

Elucidation of Molecular Mechanisms of Action In Vitro

Identification of Intracellular Targets and Signaling Pathways

The diverse biological effects of benzimidazole derivatives stem from their interaction with various intracellular targets and signaling pathways. One of the key targets identified for some benzimidazole-based compounds is the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.comnih.gov Certain novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives exhibited significant inhibition of EGFR kinase, with docking studies revealing interactions similar to the established EGFR inhibitor, erlotinib. mdpi.comnih.gov

Other research has pointed to different molecular targets. The compound BMT-1 was found to inhibit the activity of H+/K+-ATPases in activated T cells, leading to intracellular acidification and subsequent inhibition of T cell proliferation. mdpi.com The anticancer activity of other benzimidazoles has been linked to the modulation of critical signaling pathways, including the P53/P21/cyclin B1 pathway, which controls cell cycle progression, and the NF-κB/NLRP3/GSDMD pathway, which is involved in inflammatory cell death (pyroptosis). nih.gov

Interaction with Nucleic Acids and DNA-Binding Properties (In Vitro)

The structural similarity of the benzimidazole scaffold to natural purine (B94841) nucleotides suggests that it can interact with biopolymers like DNA. rsc.org In vitro studies have confirmed that various benzimidazole compounds can bind to DNA, an interaction that can contribute to their cytotoxic effects in cancerous cells. nih.gov

The mode of this interaction can vary depending on the specific structure of the derivative. Spectroscopy and viscosity measurements have shown that binding modes can range from intercalation, where the compound inserts itself between the base pairs of the DNA, to groove-binding. rsc.org For example, studies on benzimidazole Schiff base ligands and their metal complexes found them to be moderate to strong DNA binders, as evidenced by their binding constants (Kb), which ranged from 6.40 × 10³ M⁻¹ to 3.27 × 10⁵ M⁻¹. nih.gov These interactions can lead to conformational changes in the DNA structure and interfere with replication and transcription processes.

Role in Oxidative Stress Modulation within Cellular Systems

Benzimidazole derivatives can play a dual role in modulating oxidative stress within cellular systems. On one hand, some derivatives possess antioxidant properties, while on the other, some can induce oxidative stress, contributing to their cytotoxic effects. nih.gov

A study on the closely related compound, 2-furan-2-yl-1H-benzimidazole, investigated its influence on oxidative status in rats. researchgate.netnih.gov The results showed that administration of this compound led to generally lower levels of antioxidant vitamins A, E, and C, as well as the essential trace element selenium. nih.gov Concurrently, there was an increase in the serum level of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, and an increase in glutathione (B108866) peroxidase (GSH-Px) activity. nih.gov The researchers concluded that the observed decreases in antioxidant vitamins might be related to an increased generation of free radicals caused by the administration of 2-furan-2-yl-1H-benzimidazole. researchgate.netnih.gov This suggests that the induction of oxidative stress could be a significant mechanism of action for furan-containing benzimidazole compounds. nih.gov

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

Impact of Substituent Modifications on In Vitro Efficacy

There is no available research data detailing the synthesis of analogs of "Benzimidazole, 1-(2-furoyl)-" with modifications to either the benzimidazole ring or the furoyl moiety. Consequently, the impact of such substituent modifications on the in vitro efficacy of this compound remains uninvestigated. Data tables comparing the biological activities of different substituted analogs cannot be generated.

Exploration of Optimal Pharmacophore Features

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophore features) responsible for a compound's biological activity. Such studies have not been conducted for "Benzimidazole, 1-(2-furoyl)-". Therefore, the optimal pharmacophore features for its in vitro biological activities have not been explored or defined.

Advanced Applications and Research Frontiers for Benzimidazole, 1 2 Furoyl

Development of Benzimidazole (B57391), 1-(2-furoyl)- as a Chemical Probe for Biological Target Identification

The development of small molecules as chemical probes is a cornerstone of chemical biology, enabling the interrogation and identification of biological targets. Benzimidazole, 1-(2-furoyl)- possesses structural and chemical features that make it a promising candidate for such applications. The benzimidazole core is a well-established pharmacophore known to interact with a variety of biological macromolecules. nih.govresearchgate.net

The mechanism of action for Benzimidazole, 1-(2-furoyl)- is linked to its ability to interact with specific biological targets. evitachem.com Research has indicated its potential as an enzyme inhibitor, with studies exploring its capacity to inhibit enzymes like butyrylcholinesterase, which is implicated in neurodegenerative diseases. evitachem.com In this role, the compound can be used to probe the active site of the enzyme, helping to elucidate its structure and function.

Furthermore, the general class of benzimidazoles is known for antimicrobial properties, which are achieved by disrupting essential cellular processes in microorganisms. evitachem.com By using Benzimidazole, 1-(2-furoyl)- as a probe, researchers can investigate these pathways, potentially identifying new targets for antimicrobial drug development. The furoyl group, with its specific electronic and steric properties, can be systematically modified to fine-tune binding affinity and selectivity, a critical aspect of probe development. This allows for the creation of a library of related compounds to systematically map the structure-activity relationship (SAR) for a given biological target. nih.gov

Rational Design of Fluorescent or Radiotracer Analogs for In Vitro Imaging Studies

In vitro imaging is a powerful tool for visualizing biological processes at the cellular and subcellular levels. The rational design of fluorescent or radiotracer analogs of Benzimidazole, 1-(2-furoyl)- would enable its use in such studies, allowing for real-time monitoring of its distribution and target engagement.

Fluorescent Analogs: The design of fluorescent probes often involves conjugating a fluorophore to the molecule of interest. For Benzimidazole, 1-(2-furoyl)-, this could be achieved by chemically modifying the benzimidazole or furoyl ring with a fluorescent dye. The intrinsic photophysical properties of some benzimidazole derivatives also suggest potential for creating inherently fluorescent analogs. evitachem.com The development of such probes would allow for their use in techniques like fluorescence microscopy to visualize their localization within cells, providing insights into their mechanism of action. nih.govresearchgate.net Studies on other furan (B31954) and imidazole-based fluorescent derivatives have demonstrated their successful application in the selective imaging of cancer cells in vitro. nih.gov

Radiotracer Analogs: For nuclear imaging techniques like Positron Emission Tomography (PET), radiotracer analogs can be designed. This involves incorporating a positron-emitting isotope, such as Fluorine-18 (¹⁸F), into the molecular structure. nih.gov Research on other benzimidazole derivatives has shown the feasibility of developing ¹⁸F-labeled radiotracers for tumor imaging. nih.gov An ¹⁸F-labeled version of Benzimidazole, 1-(2-furoyl)- could be synthesized and used in in vitro autoradiography studies on tissue sections to quantify the density and distribution of its biological targets. Similarly, radioiodinated analogs, using isotopes like Iodine-125, have been developed for other benzimidazole-based inhibitors to evaluate target expression in vitro. nih.gov

The table below summarizes key properties of example imaging probes based on related heterocyclic scaffolds.

| Probe Type | Heterocyclic Core | Isotope/Fluorophore | Application | Key Finding |

| Radiotracer | Benzimidazole | ¹⁸F | PET Tumor Imaging | High tumor-to-brain uptake ratio in mouse models. nih.gov |

| Radiotracer | Benzimidazole | ¹²⁵I | PARP Expression | Useful for determining pharmacokinetic and pharmacodynamic properties. nih.gov |

| Fluorescent Probe | Furan/Imidazole (B134444) | Cyclo X | Cancer Cell Imaging | Selectively accumulated in tumors for in vivo imaging. nih.govresearchgate.net |

Utilization in Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Benzimidazole, 1-(2-furoyl)- is well-suited for applications in this field due to its structural features that facilitate molecular recognition. The benzimidazole ring system can participate in various non-covalent interactions, including hydrogen bonding (as both a donor and acceptor), π-π stacking, and metal coordination. nih.govresearchgate.net

The physicochemical nature of the benzimidazole scaffold allows it to assemble into larger, ordered structures. researchgate.net The imidazole ring is particularly effective in coordinating with metal ions, while the aromatic portions of the molecule can engage in stacking interactions. researchgate.net These properties are foundational to creating complex supramolecular assemblies such as coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Furthermore, the ability of benzimidazole derivatives to be encapsulated by larger host molecules, such as cucurbiturils, demonstrates their role in host-guest chemistry. researchgate.net This type of molecular recognition can enhance the solubility and photostability of the guest molecule. researchgate.net A structurally related compound, 1-(2-Furoyl) Piperazine Calix nih.govarene, has been synthesized and studied for its ability to selectively extract metal ions, a direct application of molecular recognition. evitachem.com These examples highlight the potential of Benzimidazole, 1-(2-furoyl)- to act as a guest molecule or as a building block for constructing complex, functional supramolecular systems.

Integration into Materials Science for Functional Molecules

The unique electronic and photophysical properties of benzimidazole derivatives make them attractive candidates for integration into materials science. evitachem.com Research into related compounds has revealed their potential for use in functional materials, particularly in the field of optoelectronics.

Studies have shown that benzimidazole-based molecules can be designed as organic semiconductors for photovoltaic applications, such as in dye-sensitized solar cells (DSSCs) and perovskite solar cells. researchgate.net The optoelectronic properties are highly dependent on the molecular packing in the solid state, which can be controlled through chemical modification. researchgate.net The introduction of the 2-furoyl group onto the benzimidazole core would modulate its electronic properties, potentially tuning its absorption and emission spectra for specific applications.

Moreover, certain 1,2-disubstituted benzimidazole derivatives have been investigated for their non-linear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. nih.govnih.gov The potential for Benzimidazole, 1-(2-furoyl)- to be used as a ligand in the construction of metal-organic frameworks (MOFs) also represents a significant frontier. researchgate.net MOFs are porous materials with a wide range of applications, including gas storage, catalysis, and chemical sensing. The specific geometry and coordination chemistry of Benzimidazole, 1-(2-furoyl)- could lead to the formation of novel MOFs with tailored properties.

Role as a Privileged Scaffold in Ligand-Based Drug Design (Computational and In Vitro Experimental)

The benzimidazole ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. The broad pharmacological significance of benzimidazoles is attributed to their physicochemical properties, including their ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to macromolecules. nih.govresearchgate.net

Computational Design: Ligand-based drug design often employs computational methods to predict the biological activity of novel compounds. For Benzimidazole, 1-(2-furoyl)-, molecular docking studies can be performed to simulate its interaction with the binding sites of various target proteins. nih.govmdpi.com These in silico methods help in understanding the key interactions that contribute to binding affinity and selectivity, guiding the design of more potent and specific analogs. researchgate.netresearchgate.net By analyzing the structure-activity relationships (SAR) of a series of related compounds, researchers can build predictive computational models. nih.gov

In Vitro Experimental Validation: The predictions from computational models are then validated through in vitro experiments. Newly synthesized derivatives based on the Benzimidazole, 1-(2-furoyl)- scaffold would be tested in biological assays to determine their activity. For example, in cancer research, compounds are screened against various human cancer cell lines to measure their antiproliferative effects, often reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth). nih.govdoaj.org The results from these in vitro studies provide crucial feedback for refining the computational models and advancing the design of new therapeutic candidates. nih.gov

The table below shows examples of in vitro activity for various benzimidazole derivatives against cancer cell lines, illustrating the scaffold's potential.

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

| 1,2-disubstituted benzimidazole | A549 (Lung) | 111.70 µM | nih.gov |

| 1,2-disubstituted benzimidazole | DLD-1 (Colon) | 185.30 µM | nih.gov |

| Fluoro-substituted benzimidazole | MCF-7 (Breast) | 1.59 µM | acgpubs.org |

| Halogenated 1-benzyl-2-aryl benzimidazole | K562 (Leukemia) | High Activity | doaj.org |

Exploration of Chiral Derivatives for Stereoselective Biological Interactions (In Vitro)

Chirality plays a critical role in the biological activity of many drugs. Since biological targets such as enzymes and receptors are themselves chiral, they often interact differently with the two enantiomers (mirror-image isomers) of a chiral molecule. This phenomenon is known as stereoselectivity.

While Benzimidazole, 1-(2-furoyl)- itself is not chiral, chiral centers can be introduced into the molecule through synthetic modification. For example, a chiral substituent could be added to the benzimidazole ring. The synthesis and study of chiral benzimidazole derivatives, such as (S)-2-ethanaminebenzimidazole and 2-[(S)-perhydro-2-furyl]-1H-1,3-benzimidazole, have been reported in the literature, demonstrating the feasibility of creating such molecules. nih.govnih.gov

The exploration of chiral derivatives of Benzimidazole, 1-(2-furoyl)- would involve the synthesis of individual enantiomers and their subsequent evaluation in in vitro biological assays. For instance, if the parent compound is an enzyme inhibitor, the inhibitory activity of each enantiomer would be measured separately. It is common to find that one enantiomer (the eutomer) is significantly more active than the other (the distomer). Such studies are crucial for developing more potent and selective drugs with fewer potential side effects, as the less active enantiomer may contribute to off-target effects or be metabolized differently. In vitro assays comparing the biological interactions of each stereoisomer would provide valuable insights into the three-dimensional requirements of the target's binding site.

Conclusion and Future Research Perspectives on Benzimidazole, 1 2 Furoyl

Synthesis of Key Academic Findings and Contributions

Academic research has firmly established the benzimidazole (B57391) nucleus as a cornerstone in the development of therapeutic agents, with derivatives showing antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties, among others. ijpsjournal.comisca.mesrrjournals.com The biological activity of these derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov

For Benzimidazole, 1-(2-furoyl)-, specific research contributions are limited but point toward promising areas. The primary academic finding is its potential as an enzyme inhibitor. Preliminary studies have indicated its ability to inhibit butyrylcholinesterase, an enzyme implicated in neurodegenerative disorders. This finding, while specific, is situated within the broader context of benzimidazole derivatives acting as potent inhibitors of various enzymes crucial in disease pathways, such as monoamine oxidase B (MAO-B), topoisomerases, and prostaglandin synthases. nih.govnih.govnih.gov

The introduction of the 2-furoyl group is a key structural contribution. The furan (B31954) ring, a five-membered aromatic heterocycle, is a structural motif present in many biologically active compounds. Its incorporation into the benzimidazole scaffold at the N-1 position creates a unique electronic and steric profile that likely modulates the compound's interaction with biological targets, distinguishing it from other N-substituted benzimidazoles.

Identification of Remaining Challenges and Unexplored Research Avenues

Despite the foundational importance of the benzimidazole scaffold, research specifically focused on the 1-(2-furoyl) derivative faces several challenges, which in turn highlight significant unexplored avenues.

Limited Scope of Biological Screening: The biological activity profile of Benzimidazole, 1-(2-furoyl)- remains largely incomplete. Beyond preliminary enzyme inhibition studies, it has not been systematically evaluated against a broad panel of cancer cell lines, bacterial and fungal strains, or viral targets where other benzimidazoles have shown significant efficacy. nih.govnih.gov

Absence of Structure-Activity Relationship (SAR) Studies: A significant challenge is the lack of comprehensive SAR data. It is currently unknown how modifications to the furoyl ring (e.g., substitution at the 4- or 5-position) or the benzimidazole core would impact biological activity. This knowledge gap prevents the rational design of more potent and selective analogs. nih.gov

Undefined Mechanisms of Action: For the observed biological activities, the precise molecular mechanisms remain unelucidated. Identifying the specific binding targets and downstream pathways is crucial for understanding its therapeutic potential and for any future drug development efforts.

Lack of Advanced Pharmacological Data: There is a notable absence of data on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Understanding its pharmacokinetic profile is a critical challenge that must be addressed before its potential as a therapeutic agent can be seriously considered. researchgate.net

These challenges directly point to fertile ground for future research, including its potential as an inhibitor of kinases like VEGFR-2 or EGFR, which are common targets for benzimidazole-based anticancer agents. frontiersin.orgnih.gov

Proposed Directions for Future Academic and Methodological Advancements

To address the existing challenges and fully explore the potential of Benzimidazole, 1-(2-furoyl)-, future research should be directed toward several key areas, incorporating modern methodological advancements.

Broad-Spectrum Biological Evaluation: The compound should be subjected to high-throughput screening against diverse biological targets. This should include panels of human cancer cell lines (e.g., lung, breast, colon), pathogenic bacteria and fungi (especially drug-resistant strains), and key viral enzymes. nih.gov

Systematic SAR-Driven Synthesis: A library of analogs should be synthesized to establish clear SAR. Methodological advancements such as microwave-assisted synthesis and green chemistry approaches, which have been successfully applied to other benzimidazoles, could be employed for efficient and environmentally sustainable production. ijpsjournal.comresearchgate.net

| Proposed Analog Series | Rationale |

| Series A: Furan Ring Modification | Substitution at positions 4 and 5 of the furan ring with electron-donating or electron-withdrawing groups to probe electronic and steric effects on target binding. |

| Series B: Benzimidazole Core Modification | Introduction of substituents (e.g., -Cl, -F, -NO2) at the 5- or 6-position of the benzimidazole ring, which is known to modulate activity in other derivatives. ozguryayinlari.com |

| Series C: Isosteric Replacement | Replacement of the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) to assess the importance of the furan oxygen atom for activity. |

Computational and Mechanistic Studies: In silico molecular docking studies should be used to predict potential binding interactions with known targets of benzimidazole derivatives (e.g., tubulin, VEGFR-2, topoisomerase). nih.govnih.gov These computational hypotheses must then be validated through in vitro experimental assays, such as enzyme inhibition kinetics and biophysical binding studies, to elucidate the mechanism of action.

Development of Advanced Formulations: For derivatives that show promise, research into novel drug delivery systems, such as encapsulation in mixed micelles or nanoparticles, could enhance solubility and bioavailability, thereby improving therapeutic efficacy. nih.gov

Potential for Bench-to-Bench Translation in Chemical Biology Research

Beyond its direct therapeutic potential, Benzimidazole, 1-(2-furoyl)- and its future analogs have significant potential for "bench-to-bench" translation within the chemical biology community. This concept refers to the development of a compound as a research tool that enables discoveries by other researchers at their respective lab benches.

As a Chemical Probe: If the compound is found to be a potent and selective inhibitor of a specific enzyme or receptor, it can be developed into a chemical probe. Such probes are invaluable tools for researchers studying cellular signaling pathways, allowing them to dissect the biological function of the target protein in health and disease.

Scaffold for Fragment-Based Drug Discovery: The 1-(2-furoyl)benzimidazole core can serve as a starting fragment in fragment-based drug discovery (FBDD) campaigns. By identifying how this core scaffold binds to a protein of interest, medicinal chemists can elaborate upon its structure to build highly potent and specific drug candidates. researchgate.net

Tool for Studying Structure-Property Relationships: A systematically synthesized library of analogs, as proposed in section 7.3, can serve as a valuable dataset for academic researchers. This collection would allow for in-depth studies of structure-property correlations, helping to refine computational models that predict ADMET properties and biological activity, thereby advancing the broader field of medicinal chemistry. mdpi.com

The journey from the initial synthesis of Benzimidazole, 1-(2-furoyl)- to a fully realized therapeutic or research tool is long, but the foundational strength of the benzimidazole scaffold provides a compelling rationale for embarking on this exploration.

Q & A

Q. How to address discrepancies in reported anticancer IC₅₀ values for 1-(2-furoyl)-benzimidazole analogs across studies?

- Root Causes :

Assay Variability : Cell passage number, serum concentration, and incubation time (24 vs. 48 hours) .

Compound Purity : HPLC purity thresholds (>95% vs. >98%) impact activity.

- Resolution : Cross-laboratory validation using standardized protocols (e.g., NCI-60 panel) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.